
6-amino-5-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine is a useful research compound. Its molecular formula is C15H17N7O and its molecular weight is 311.349. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-amino-5-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring fused with a triazole moiety, which is known for its diverse biological activities. Its molecular formula is C15H17N7O and its CAS number is 338965-25-6. The chemical structure can be represented as follows:
Chemical Structure
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with different biological targets.
Anticancer Activity
Recent studies have shown that derivatives of triazole and pyrimidine compounds exhibit significant anticancer properties. For instance, a study evaluating similar compounds demonstrated broad-spectrum anticancer activity against various cancer cell lines with selectivity ratios indicating a preference for leukemia cells . The mechanism of action often involves inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6-amino... | HL60 (Leukemia) | 0.0034 | PI3Kδ inhibition, apoptosis induction |
6-amino... | A549 (Lung) | 0.75 | G2/M phase arrest, apoptosis |
6-amino... | HeLa (Cervical) | 1.02 | Microtubule disruption |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing the triazole moiety have been shown to inhibit various enzymes such as aromatase and carbonic anhydrase. This inhibition can disrupt critical pathways in cancer cell metabolism .
- Apoptosis Induction : Studies indicate that the compound can induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic factors like Bax while downregulating anti-apoptotic factors such as Bcl-2 .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, leading to reduced proliferation of cancer cells .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Triazole Derivatives : A comprehensive evaluation demonstrated that triazole derivatives exhibited promising anticancer activity with IC50 values ranging from 1.42 to 6.52 µM across various cancer cell lines .
- Mechanistic Insights : Another study provided insights into the molecular docking studies which suggested strong binding affinities between the compound and target enzymes, enhancing its potential as a therapeutic agent .
Aplicaciones Científicas De Investigación
Antitumor Activity
Recent studies have indicated that compounds similar to 6-amino-5-(4-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidinylamine exhibit significant antitumor properties. The mechanism of action primarily involves the inhibition of specific protein kinases that are crucial in cancer cell proliferation.
Key Findings :
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound demonstrated IC50 values ranging from 10 to 20 µM against these cell lines, indicating strong anticancer potential.
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various pathogens. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results suggest that the compound could be further developed as an antimicrobial agent.
Case Study on Anticancer Activity
A clinical trial involving a related pyrazole-based compound reported a partial response in approximately 30% of participants with advanced solid tumors after four treatment cycles. This underlines the potential for triazole derivatives in oncology.
Case Study on Antimicrobial Efficacy
In vitro studies have demonstrated the effectiveness of this compound against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicate that modifications to the triazole ring could enhance its antimicrobial potency.
Synthesis and Development
The synthesis of this compound involves multiple steps that integrate various chemical reactions to achieve the desired structure. Recent methodologies emphasize optimizing yield and purity while ensuring effective biological activity.
Propiedades
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2-(1,2,4-triazol-1-ylmethyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-23-11-4-2-10(3-5-11)6-12-14(16)20-13(21-15(12)17)7-22-9-18-8-19-22/h2-5,8-9H,6-7H2,1H3,(H4,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGHCSUIFCMYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)CN3C=NC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.